1-Pentacosanol, 15-methyl-, (15S)-
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Overview
Description
1-Pentacosanol, 15-methyl-, (15S)- is a long-chain fatty alcohol with the molecular formula C26H54O It is a derivative of pentacosanol, featuring a methyl group at the 15th carbon position in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentacosanol, 15-methyl-, (15S)- typically involves the reduction of the corresponding fatty acid or ester. One common method is the hydrogenation of 15-methyl-pentacosanoic acid using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{15-methyl-pentacosanoic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{1-Pentacosanol, 15-methyl-, (15S)-} ]
Industrial Production Methods
Industrial production of 1-Pentacosanol, 15-methyl-, (15S)- often involves large-scale hydrogenation processes. The fatty acid precursor is typically derived from natural sources or synthesized through chemical routes. The hydrogenation process is optimized for high yield and purity, ensuring the efficient production of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
1-Pentacosanol, 15-methyl-, (15S)- can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 15-methyl-pentacosanal or 15-methyl-pentacosanoic acid.
Reduction: 15-methyl-pentacosane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Pentacosanol, 15-methyl-, (15S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Pentacosanol, 15-methyl-, (15S)- involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence the activity of membrane-bound proteins. Additionally, its antioxidant properties may help in scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1-Docosanol: A saturated fatty alcohol with 22 carbon atoms, used as an antiviral agent.
1-Tetracosanol: A long-chain alcohol with 24 carbon atoms, known for its role in plant waxes.
1-Hexacosanol: A fatty alcohol with 26 carbon atoms, similar in structure to 1-Pentacosanol, 15-methyl-, (15S)-.
Uniqueness
1-Pentacosanol, 15-methyl-, (15S)- is unique due to the presence of the methyl group at the 15th carbon position in the S-configuration. This structural feature imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647024-94-0 |
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Molecular Formula |
C26H54O |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
(15S)-15-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O/c1-3-4-5-6-7-14-17-20-23-26(2)24-21-18-15-12-10-8-9-11-13-16-19-22-25-27/h26-27H,3-25H2,1-2H3/t26-/m0/s1 |
InChI Key |
UTZANSQZZYILPL-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C)CCCCCCCCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCC(C)CCCCCCCCCCCCCCO |
Origin of Product |
United States |
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